molecular formula C9H10N2O4 B042681 4-Nitrophenyl ethylcarbamate CAS No. 17576-41-9

4-Nitrophenyl ethylcarbamate

Cat. No.: B042681
CAS No.: 17576-41-9
M. Wt: 210.19 g/mol
InChI Key: QVUXGCDXMKCVSB-UHFFFAOYSA-N
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Description

4-Nitrophenyl ethylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to an ethylcarbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl ethylcarbamate interacts with various enzymes and proteins. For instance, it has been found to exhibit significant binding modes with DNA Gyrase A . The nature of these interactions is primarily through a simple nucleophilic substitution reaction .

Cellular Effects

The effects of this compound on cells have been studied in vitro. It has shown promising antibacterial activity against various bacterial strains such as B. subtilis, S. aureus, E. coli, K. pneumoniae, and P. aeruginosa . It also exhibits antifungal activity against A. niger, A. flavus, and R. arrhizus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA Gyrase A . Molecular docking studies have revealed that the compound exhibits significant binding modes with high dock scores .

Temporal Effects in Laboratory Settings

It has been synthesized and characterized using IR, NMR, Mass spectra, and CHN analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl ethylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl ethylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and a base, it can hydrolyze to produce 4-nitrophenol and ethylamine.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethylcarbamate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

4-Nitrophenyl ethylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool for chemists.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the presence of both a nitro group and an ethylcarbamate moiety. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

(4-nitrophenyl) N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUXGCDXMKCVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170019
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17576-41-9
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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